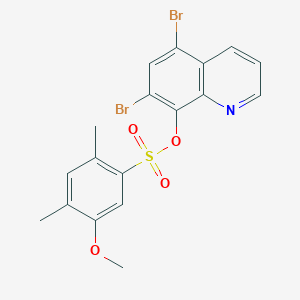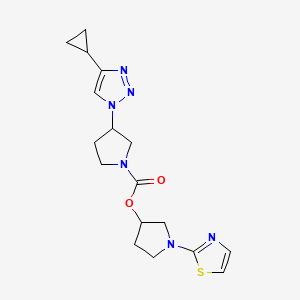
1-(チアゾール-2-イル)ピロリジン-3-イル 3-(4-シクロプロピル-1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups including thiazole, pyrrolidine, and triazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Pyrrolidine is a cyclic amine, and triazole is a class of azoles that possess three nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrrolidine, and triazole rings. The thiazole ring is aromatic and has several reactive positions where various reactions can take place . The pyrrolidine ring is a cyclic amine, which could participate in hydrogen bonding and other intermolecular interactions . The triazole ring is a heterocycle containing three nitrogen atoms, which could also engage in various chemical reactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the thiazole, pyrrolidine, and triazole rings. For instance, the thiazole ring could undergo donor-acceptor, nucleophilic, and oxidation reactions . The pyrrolidine and triazole rings could participate in substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar thiazole, pyrrolidine, and triazole rings . Its stability could be influenced by the aromaticity of the thiazole ring and the presence of the nitrogen atoms in the triazole ring .科学的研究の応用
抗てんかん活性
この化合物は、抗てんかん剤としての可能性について研究されています。研究者らは、この骨格に基づいて一連の誘導体を合成し、PTZ(ペンチレンテトラゾール)、ピクロトキシン、MES(最大電気ショック)の3つのてんかんモデルにおける活性を評価しました。これらの誘導体のうち、: この化合物は、抗てんかん剤としての可能性について研究されています。研究者らは、この骨格に基づいて一連の誘導体を合成し、PTZ(ペンチレンテトラゾール)、ピクロトキシン、MES(最大電気ショック)の3つのてんかんモデルにおける活性を評価しました。これらの誘導体のうち、1-(4-(ナフタレン-2-イル)チアゾール-2-イル)ピロリジン-2-オン(化合物5g)は、マウスにおけるED50値が18.4 mg/kgと有意な抗てんかん効果を示しました。 この化合物はまた、9.2という良好な保護指数(PI = TD50/ED50)を示しました .
抗血小板作用および抗癌作用
トリアゾロピリミジン誘導体は、私たちの化合物と構造的に類似しており、抗血小板剤および抗癌剤として用いられています。 これらの化合物は、血小板凝集の阻害において重要な役割を果たし、癌治療において有望な結果を示しています .
抗糖尿病活性
チアゾールベースの骨格は、強力な抗糖尿病活性も示しています。 私たちの化合物に関する特定の研究は限られていますが、その構造的特徴は、糖尿病管理に関連する代謝経路を調節する可能性を示唆しています .
創薬のための汎用性の高い骨格
私たちの化合物のようなピロリジン誘導体は、創薬において汎用性の高い骨格として役立ちます。それらのsp3混成は、薬理フォアスペースの効率的な探索を可能にし、分子の立体化学に寄与し、非平面性のために三次元的な範囲を拡大します。 この現象は、「擬似回転」として知られており、多様な薬理学的標的への骨格の適応性を高めます .
農薬用途
チアゾールとその誘導体は、農薬に応用されています。 私たちの化合物については直接研究されていませんが、チアゾールのより広範なクラスは、産業用および写真用増感剤、および農業分野における除草剤として使用されてきました .
潜在的なCDK2阻害
トリアゾロピリミジン部分を考慮すると、私たちの化合物は、サイクリン依存性キナーゼ2(CDK2)の阻害を探索することができます。 このような阻害剤は、癌治療において重要な役割を果たしており、さらなる調査によって、特定の癌細胞株に対するその有効性が明らかになる可能性があります .
要約すると、この化合物は、抗てんかん活性から癌治療や創薬における潜在的な用途まで、さまざまな分野で有望です。研究者たちは、その多面的な特性を探索し続けており、さらなる調査の対象として興味深いものです。 🌟
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For instance, it could be studied for its potential use as a pharmaceutical, given the biological activity of many thiazole, pyrrolidine, and triazole-containing compounds . Additionally, new synthetic routes could be developed to improve its synthesis .
特性
IUPAC Name |
[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c24-17(25-14-4-7-21(10-14)16-18-5-8-26-16)22-6-3-13(9-22)23-11-15(19-20-23)12-1-2-12/h5,8,11-14H,1-4,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPKIMGPGPKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCN(C4)C5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)

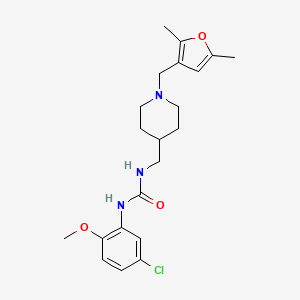
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)
![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)
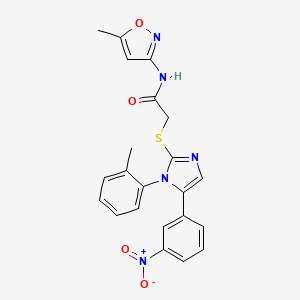
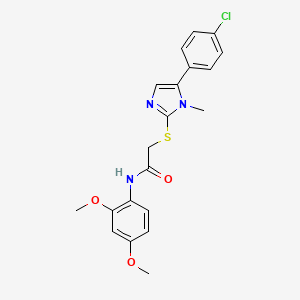

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)
